3-(Dimethylamino)-2-methylchroman-4-one
Description
3-(Dimethylamino)-2-methylchroman-4-one is a chromanone derivative characterized by a dimethylamino group at the 3-position and a methyl group at the 2-position of the chroman-4-one core. Chromanones are bicyclic compounds consisting of a benzopyran moiety with a ketone group at the 4-position.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H15NO2/c1-8-11(13(2)3)12(14)9-6-4-5-7-10(9)15-8/h4-8,11H,1-3H3 |
InChI Key |
OLUMTVYVDWSSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C2O1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2-methylchroman-4-one} + \text{dimethylamine} \rightarrow \text{3-(Dimethylamino)-2-methylchroman-4-one} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-methylchroman-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, influencing its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of chroman-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives
Key Observations:
- Electron-Donating vs.
- Steric Effects : The 2-methyl group in both the target compound and trans-3-imidazolyl analogs may enhance stereochemical stability, influencing receptor binding .
- Biological Activity: Imidazolyl and triazolyl substituents () show marked anticonvulsant effects, suggesting that nitrogen-containing heterocycles at the 3-position are critical for CNS activity. The dimethylamino group, while basic, may lack the aromaticity required for similar potency but could improve pharmacokinetics .
Pharmacological Profiles
- Anticonvulsant Activity: Imidazolyl-substituted chromanones () delay seizure onset in PTZ and lithium pilocarpine models. The dimethylamino analog may exhibit milder effects due to reduced aromatic interaction with targets like GABA receptors .
- Antioxidant Potential: Hydroxyl-substituted analogs (–11) show antioxidant properties, whereas the dimethylamino group’s basicity might redirect activity toward neurotransmitter systems .
Physicochemical Properties
- Solubility: The dimethylamino group likely improves water solubility compared to non-polar substituents (e.g., 2-benzyl in compound 2o) .
- Stability: The 2-methyl group may reduce ring strain, enhancing stability relative to unsubstituted chromanones .
Biological Activity
3-(Dimethylamino)-2-methylchroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables that highlight its potential applications in pharmaceuticals.
Chemical Structure and Properties
3-(Dimethylamino)-2-methylchroman-4-one belongs to the chromanone family, characterized by a chroman core with various substituents that influence its biological properties. The presence of the dimethylamino group enhances its lipophilicity and may contribute to its pharmacological effects.
Biological Activity Overview
The biological activities of 3-(Dimethylamino)-2-methylchroman-4-one include:
- Anticancer Activity : Numerous studies have evaluated its effects against various cancer cell lines.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.
Anticancer Activity
Research indicates that 3-(Dimethylamino)-2-methylchroman-4-one exhibits notable anticancer properties. The compound has been tested against several cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC).
Case Study: Anticancer Efficacy
A study assessed the cytotoxic effects of 3-(Dimethylamino)-2-methylchroman-4-one on MDA-MB-231 cells using the MTT assay. The results indicated a significant inhibition of cell viability, demonstrating an IC50 value comparable to established anticancer agents.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays. Its ability to inhibit lipid peroxidation and scavenge DPPH radicals has been documented, suggesting it may be more potent than conventional antioxidants like vitamin E.
Data Table: Antioxidant Activity Comparison
| Compound | Lipid Peroxidation Inhibition (%) | DPPH Scavenging Activity (%) |
|---|---|---|
| 3-(Dimethylamino)-2-methylchroman-4-one | 176.8 - 300 | 66.4 - 213.9 |
| Vitamin E | Reference Value | Reference Value |
Antimicrobial Properties
Initial investigations into the antimicrobial activity of 3-(Dimethylamino)-2-methylchroman-4-one have shown promising results against specific bacterial strains, although further studies are necessary to fully characterize its spectrum of activity.
The mechanisms underlying the biological activities of 3-(Dimethylamino)-2-methylchroman-4-one are not yet fully elucidated but may involve:
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of oxidative stress levels.
- Interaction with cellular signaling pathways that regulate proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
